Mafosfamide
Description
Classification as an Oxazaphosphorine Cytostatic Agent
Mafosfamide is classified as an oxazaphosphorine cytostatic agent. wikipedia.orgcancer.gov This class of drugs is a significant subgroup of alkylating agents, which are defined by their ability to attach alkyl groups to DNA, thereby interfering with its function. wikipedia.orgnih.gov The development of oxazaphosphorines like cyclophosphamide (B585), ifosfamide (B1674421), and trofosfamide (B1681587) was a pivotal step in cancer chemotherapy, based on the principle of creating an inactive "transport form" of a highly reactive nitrogen mustard that could be enzymatically activated within the body. nih.govnih.govscispace.com This approach aimed to increase the therapeutic index of alkylating agents by targeting their cytotoxic effects more selectively towards cancer cells. nih.govnih.gov
This compound belongs to a newer generation of these compounds. nih.govresearchgate.net Its action ultimately depends on its reactive alkylating metabolites, phosphoramide (B1221513) mustard and acrolein, which are also the key metabolites of cyclophosphamide. researchgate.netiiarjournals.org These metabolites induce cell death by forming DNA cross-links, inhibiting DNA synthesis, and triggering apoptosis. cancer.govmdpi.comjohnshopkins.edu
Structural Analogue Relationship to Cyclophosphamide
This compound is a structural analogue of cyclophosphamide, one of the most widely used oxazaphosphorine drugs. nih.govresearchgate.net While closely related, a critical difference lies in their activation pathways. Cyclophosphamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to be converted into its active form, 4-hydroxycyclophosphamide (B600793) (4-OHCP). wikipedia.orgmdpi.com This hepatic activation can vary between individuals and is a key factor in its pharmacology. oatext.com
In contrast, this compound is a preactivated, or stabilized, form of 4-OHCP. scispace.comresearchgate.net It is chemically designed to spontaneously break down in aqueous solution to generate 4-OHCP, bypassing the need for hepatic metabolism. cancer.govnih.govresearchgate.netresearchgate.net This characteristic makes this compound directly active in intracellular fluids and a valuable tool for in vitro studies of cyclophosphamide's mechanism, as it does not require an external metabolic activation system. johnshopkins.eduscispace.comnih.gov The 4-OHCP generated from this compound exists in equilibrium with its tautomer, aldophosphamide (B1666838), which then decomposes to produce the ultimate cytotoxic alkylating agents: phosphoramide mustard and acrolein. wikipedia.orgresearchgate.net
Below is a table comparing the key features of this compound and its parent compound, Cyclophosphamide.
| Feature | This compound | Cyclophosphamide |
| Activation | Spontaneous hydrolysis; does not require hepatic activation. cancer.govresearchgate.net | Requires enzymatic activation in the liver by cytochrome P450. wikipedia.orgmdpi.com |
| Primary Product | 4-hydroxycyclophosphamide. nih.gov | 4-hydroxycyclophosphamide. wikipedia.org |
| Active Metabolites | Phosphoramide mustard, Acrolein. wikipedia.orgresearchgate.net | Phosphoramide mustard, Acrolein. wikipedia.orgmdpi.com |
| Classification | Preactivated oxazaphosphorine analogue. researchgate.net | Oxazaphosphorine prodrug. nih.gov |
Historical Trajectory and Development within Alkylating Agent Research
The development of alkylating agents for cancer therapy began with nitrogen mustards, first studied medically in the 1940s. wikipedia.org A major breakthrough in this field was the application of the "transport form/active form" principle, which sought to improve the selectivity and reduce the toxicity of these highly reactive compounds. nih.govscispace.com This concept led to the synthesis of the first oxazaphosphorine cytostatics—cyclophosphamide, ifosfamide, and trofosfamide—where the reactive nitrogen mustard was chemically masked in an inactive transport form that required enzymatic activation to release its cytotoxic components. nih.govscispace.comnih.gov
This compound represents a further refinement within this line of research. researchgate.net Developed under the code ASTA-Z-7557, it was synthesized as a stable salt of 4-hydroxycyclophosphamide, the key activated metabolite of cyclophosphamide. wikipedia.orgnih.gov This stabilization, for instance by attaching 2-mercaptoethanesulfonic acid (mesna), created a compound that was not only active without liver metabolism but also opened new avenues for preclinical and therapeutic investigation. scispace.comnih.gov Research has explored its potential for regional cancer therapy, such as direct administration into a specific body compartment, which is possible due to its direct-acting nature. nih.goviiarjournals.org Preclinical studies have demonstrated this compound's significant activity in vitro against various leukemia and solid tumor cell lines and in vivo against several murine tumors. iiarjournals.org
Below are the chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₉H₁₉Cl₂N₂O₅PS₂ wikipedia.org |
| Molar Mass | 401.25 g·mol⁻¹ wikipedia.org |
| CAS Number | 88859-04-5 wikipedia.org |
| Synonyms | ASTA-Z-7557, Z 7557 wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUUPFTVAPUWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869012 | |
| Record name | 2-({2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}sulfanyl)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Antineoplastic Mechanisms of Action
Prodrug Activation via Spontaneous Hydrolysis to 4-Hydroxy-Cyclophosphamide
A key characteristic of mafosfamide is its ability to act as a pre-activated prodrug. researchgate.net Under physiological conditions, it undergoes rapid and spontaneous hydrolysis to form its primary active metabolite, 4-hydroxy-cyclophosphamide. mdpi.comnih.goviiarjournals.orgnih.gov This conversion circumvents the need for metabolic activation by liver enzymes, a requirement for cyclophosphamide (B585). cancer.govmdpi.comresearchgate.net The spontaneous degradation of this compound to 4-hydroxy-cyclophosphamide is a critical initial step in its cytotoxic pathway. researchgate.netresearchgate.net
Formation of Reactive Cytotoxic Metabolites: Phosphoramide (B1221513) Mustard Generation
Following its formation, 4-hydroxy-cyclophosphamide exists in equilibrium with its tautomer, aldophosphamide (B1666838). researchgate.netwikipedia.org Aldophosphamide then undergoes further decomposition through β-elimination to generate two highly reactive cytotoxic metabolites: phosphoramide mustard and acrolein. researchgate.netwikipedia.orgacs.org Phosphoramide mustard is the primary alkylating agent responsible for the antineoplastic activity of this compound. researchgate.netfigshare.com This multi-step activation ensures that the ultimate cytotoxic species are generated at the site of action.
Molecular Interactions and DNA Damage Induction
The cytotoxicity of this compound is primarily attributed to the interaction of its metabolite, phosphoramide mustard, with cellular DNA. ontosight.aiontosight.ai This interaction leads to a variety of DNA lesions that disrupt normal cellular processes and ultimately trigger cell death.
DNA Alkylation and Inter/Intra-strand Cross-linking Dynamics
Phosphoramide mustard is a bifunctional alkylating agent, meaning it can form covalent bonds with two different nucleophilic sites on DNA. This leads to the formation of both inter-strand and intra-strand cross-links. ontosight.ainih.govplos.org Inter-strand cross-links, which form between opposite strands of the DNA double helix, are particularly cytotoxic as they prevent the separation of DNA strands, a process essential for both replication and transcription. nih.govnih.gov The formation of these cross-links is a hallmark of the mechanism of action for alkylating agents like this compound. ontosight.aiontosight.ai Studies have shown that the level of induced inter-strand cross-links is a critical determinant of cellular sensitivity to this compound. researchgate.net
Inhibition of DNA Synthesis and Impairment of DNA Replication
The presence of DNA adducts and cross-links physically obstructs the progression of DNA polymerase along the DNA template, leading to the inhibition of DNA synthesis and the impairment of DNA replication. medkoo.comcancer.govtargetmol.com This blockage of DNA replication is a dominant event in this compound-induced cytotoxicity, particularly at lower concentrations. nih.govosti.gov The cell cycle is often arrested in the S-phase and G2-phase as a direct consequence of this replicative stress. nih.gov Research in various cell lines has consistently demonstrated a significant delay in S-phase progression and an accumulation of cells in the S and G2 phases following this compound treatment. nih.gov
Covalent Adduction to Cellular Macromolecules and Nucleic Acids
While DNA is the primary target, the reactive metabolites of this compound can also form covalent adducts with other cellular macromolecules, including RNA and proteins. ontosight.ai These interactions can further contribute to cellular dysfunction by disrupting transcription, translation, and enzymatic activities. However, the induction of DNA damage remains the principal mechanism driving the antineoplastic effects of this compound.
Induction of Programmed Cell Death Pathways
The extensive DNA damage and stalled replication forks triggered by this compound activate cellular stress-response pathways, ultimately leading to programmed cell death, or apoptosis. nih.govontosight.ainih.gov The induction of apoptosis is a dose and time-dependent process. nih.gov At lower doses, apoptosis is predominantly initiated by the blockage of DNA replication, leading to the activation of caspases primarily during the S-phase of the cell cycle. nih.govosti.gov At higher concentrations, transcriptional inhibition also becomes a significant contributor to the apoptotic response, with caspase activation occurring across all phases of the cell cycle. nih.govosti.gov The apoptotic cascade is a crucial component of this compound's therapeutic efficacy. nih.govscbt.com
Apoptosis Induction Mechanisms
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netnih.gov The initiation of apoptosis by this compound is a multifaceted process that can be triggered by several upstream events, including blockage of DNA replication and inhibition of transcription. nih.gov
The apoptotic cascade induced by this compound involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.govub.edu Studies have shown that this compound treatment leads to the activation of both initiator caspases, such as caspase-9, and effector caspases, like caspase-3. mdpi.combu.edunih.gov The activation of caspase-9 points to the involvement of the mitochondrial (intrinsic) pathway of apoptosis. bu.edunih.gov This is further supported by the observation that overexpression of the anti-apoptotic protein Bcl-2, a key regulator of the mitochondrial pathway, can block this compound-induced caspase activation and subsequent cell death. bu.edunih.gov Conversely, the expression of the pro-apoptotic protein Bax enhances caspase-9 activation and sensitivity to this compound. bu.edunih.gov In some cellular contexts, such as small cell lung carcinoma, apoptosis induced by this compound (in combination with other agents) has been shown to be dependent on both caspase-8 and caspase-9. researchgate.net
The role of the p53 tumor suppressor protein in this compound-induced apoptosis appears to be cell-type dependent. In lymphoblastoid cells, this compound induces more significant apoptosis in cells with wild-type p53. nih.gov The compound causes the stabilization of p53 through phosphorylation at several serine residues and activates the ATM/ATR and Chk1/Chk2 signaling pathways. nih.gov Inhibition of these kinases can reduce the apoptotic response in p53 wild-type cells. nih.gov However, this compound can also induce apoptosis in a p53-independent manner. plos.org
The induction of apoptosis by this compound is also linked to its effects on DNA. At lower concentrations, the blockage of DNA replication is the primary trigger for apoptosis, with caspases being preferentially activated during the S-phase of the cell cycle. nih.gov At higher concentrations, transcriptional inhibition also becomes a significant contributor to apoptosis, leading to caspase activation throughout all phases of the cell cycle. nih.gov Evidence of this compound-induced apoptosis includes DNA fragmentation, plasma membrane blebbing, and cleavage of poly(ADP-ribose) polymerase (PARP), a substrate for effector caspases. bu.edunih.gov
| Cell Line | Key Findings | Reference |
|---|---|---|
| J82 Bladder Cancer Cells | Combined treatment with quercetin (B1663063) triggered apoptotic cell death, confirmed by Annexin V positivity and activation of caspases-3 and -9, and PARP cleavage. | mdpi.com |
| HL60 Leukemic Cells | This compound exposure was associated with morphological and biochemical evidence of apoptosis. | nih.gov |
| Lymphoblastoid Cells | Induces dose- and time-dependent apoptosis, with a greater effect in p53(wt) cells. Apoptosis is initiated by DNA replication blockage at low doses and transcriptional inhibition at high doses. Involves p53 stabilization and activation of ATM/ATR and Chk1/Chk2 pathways. | nih.gov |
| 9L Gliosarcoma Cells | Induces apoptosis via the mitochondrial pathway, involving the activation of caspase-9. Overexpression of Bcl-2 blocked apoptosis, while Bax expression enhanced it. | bu.edunih.gov |
| Chronic Lymphocytic Leukemia (CLL) Cells | In combination with other agents, it induces apoptosis confirmed by DNA fragmentation and down-regulation of anti-apoptotic proteins Mcl-1 and Bcl-2. | if-pan.krakow.pl |
| HT1080 Fibrosarcoma Cells | Induces apoptosis, which is significantly enhanced when combined with TRAIL and taurolidine. | iiarjournals.org |
Autophagy Modulation and Crosstalk with Apoptosis
Autophagy is a cellular degradation and recycling process that can play a dual role in cancer, acting as either a pro-survival or pro-death mechanism. mdpi.comkoreamed.org In the context of this compound treatment, autophagy has been observed, and its interplay with apoptosis is an area of active investigation. researchgate.netmdpi.com
In some cancer cells, autophagy can act as a protective mechanism against chemotherapy-induced stress, allowing cells to survive treatments that would otherwise lead to apoptosis. mdpi.comnih.gov For instance, in the RT112 bladder cancer cell line, treatment with quercetin, a natural flavonoid, was found to induce a protective form of autophagy. mdpi.comnih.gov However, when combined with this compound, this protective effect was overcome, suggesting a complex interaction between the two pathways. mdpi.comnih.gov
Conversely, in certain situations, the induction of autophagy can contribute to or accompany cell death. nih.gov Morphological evidence of autophagy has been observed in human histiocytic lymphoma U-937 cells following exposure to this compound. researchgate.net The relationship between autophagy and apoptosis is intricate, with evidence of crosstalk between the two pathways. Pro-survival autophagy can inhibit apoptosis, while in other contexts, inhibiting autophagy can enhance the sensitivity of cancer cells to apoptotic stimuli. mdpi.comfrontiersin.org For example, in some cancer models, the inhibition of autophagy has been shown to enhance the efficacy of chemotherapy by promoting apoptotic cell death. nih.gov
The role of autophagy in response to this compound appears to be highly context-dependent, varying between different cancer types and the specific experimental conditions. mdpi.com While autophagy has been identified as a response to this compound in some cell lines, the precise mechanisms by which this compound modulates autophagy and how this interacts with the apoptotic pathway are not yet fully elucidated. researchgate.netfrontiersin.org
| Cell Line | Key Findings on Autophagy | Reference |
|---|---|---|
| RT112 Bladder Cancer Cells | Quercetin induced a protective form of autophagy, which was overcome by combined treatment with this compound. | mdpi.comnih.gov |
| Human Histiocytic Lymphoma U-937 Cells | Morphological evidence of autophagy was observed after exposure to this compound. | researchgate.net |
| Breast Cancer Cells | Low-dose metronomic treatment with vinorelbine (B1196246) and 5-fluorouracil (B62378) (a different chemotherapeutic context) showed that autophagy and cellular senescence contributed more than apoptosis to the growth-suppressive effect. | iiarjournals.org |
Effects on Cell Cycle Progression and Checkpoint Regulation
This compound significantly impacts cell cycle progression, inducing arrest at specific checkpoints, which is a common mechanism of action for DNA-damaging agents. mdpi.comnih.gov By disrupting the normal sequence of the cell cycle, this compound prevents cancer cells from proliferating and can trigger apoptosis.
A predominant effect of this compound is the induction of cell cycle arrest in the G2/M phase. mdpi.comnih.govoncotarget.com This has been observed in various cancer cell lines, including bladder cancer cells (J82 and RT112) and breast cancer cells (MCF7). mdpi.comnih.govoncotarget.com The accumulation of cells in the G2/M phase is a typical response to DNA damage, allowing the cell time to repair the damage before proceeding to mitosis. mdpi.com In J82 bladder cancer cells, this G2/M arrest is accompanied by an increase in the expression of cyclin A and cyclin B, key regulators of the S/G2 and G2/M transitions, respectively. nih.gov The sustained accumulation of these cyclins prevents cells from exiting the G2/M phase. mdpi.com
In addition to G2/M arrest, this compound has also been shown to cause an S-phase accumulation and delay S-phase progression in HL60 leukemic cells. nih.gov In Ewing's sarcoma cell lines, this compound induced a G2/M phase arrest, while another therapeutic agent, zoledronic acid, induced an S-phase arrest. whiterose.ac.uk The specific phase of cell cycle arrest can be dose-dependent. In lymphoblastoid cells treated with a low dose of this compound, caspases were preferentially activated in the S-phase, whereas at high doses, activation occurred in all cell cycle stages. nih.gov
The cell cycle arrest induced by this compound is a critical component of its antineoplastic activity and is closely linked to the induction of apoptosis. nih.gov The inability of the cell to repair the DNA damage during this arrest often leads to the initiation of the apoptotic cascade. nih.govmdpi.com Furthermore, the expression of certain oncogenes, such as Pax3:Foxo1a in rhabdomyosarcoma, has been shown to be enriched in the G2 phase and can help tumor cells overcome the G2/M checkpoint arrest induced by DNA damage, a process known as checkpoint adaptation. plos.org This highlights the importance of cell cycle checkpoint regulation in determining the sensitivity of cancer cells to this compound. plos.org
| Cell Line | Effect on Cell Cycle | Key Regulators/Observations | Reference |
|---|---|---|---|
| J82 Bladder Cancer Cells | G2/M phase arrest | Increased expression of cyclin A and cyclin B. The arrest leads to apoptosis. | mdpi.comnih.gov |
| RT112 Bladder Cancer Cells | G2/M phase arrest | - | mdpi.comnih.gov |
| MCF7 Breast Cancer Cells | G2/M phase arrest | Observed with a 10 μM this compound treatment. | oncotarget.com |
| HL60 Leukemic Cells | S-phase accumulation and G2-phase arrest | S-phase progression was considerably delayed. Apoptosis occurred in the presence of S-phase and G2-phase arrests. | nih.gov |
| 9L Gliosarcoma Cells (Bcl-2 expressing) | Accumulation in G2/M | In contrast to wild-type cells that underwent S-phase arrest followed by apoptosis. | bu.edu |
| Ewing's Sarcoma Cells | G2/M phase arrest | - | whiterose.ac.uk |
Preclinical Investigations of Antitumor Efficacy
In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines
Mafosfamide exhibits broad-spectrum cytotoxic activity against a variety of cancer cell lines, including hematological malignancies and solid tumors. The potency of this compound is often quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit cell growth by 50%.
This compound has shown notable cytotoxic effects against leukemia and lymphoma cell lines.
Leukemia: Studies have reported this compound's activity against leukemia cell lines such as Molt-4 and JM1. In Molt-4 cells, an IC50 of 0.4 μM was observed nih.gov. While not providing a specific IC50 for HL-60 cells, this compound's activity is contextualized alongside cyclophosphamide (B585) metabolites researchgate.net.
Lymphoma: In histiocytic lymphoma cell lines like U937, this compound demonstrated IC50 values ranging from 1 to 10 μM, with a specific reported IC50 of 4.2 μM walshmedicalmedia.com. Against Raji lymphoma cells, this compound exhibited synergistic effects when combined with other agents acs.org.
This compound has also displayed significant cytotoxicity against various solid tumor cell lines, including those derived from neuroblastoma, rhabdomyosarcoma, breast, bladder, lung, and colon cancers.
Neuroblastoma: this compound has shown activity against neuroblastoma cell lines, with an IC50 of 4.3 μM reported for SK-N-SH cells nih.gov. Other neuroblastoma cell lines, such as SK-N-DZ, were also investigated, with this compound demonstrating general cytotoxic activity nih.govpsu.eduaacrjournals.org.
Rhabdomyosarcoma: While specific IC50 values for commonly studied rhabdomyosarcoma cell lines like RD, Rh4, or Rh30 were not consistently detailed in the reviewed literature, this compound has been noted for its cytotoxic potential against this cancer type nih.govcore.ac.ukbiorxiv.org.
Breast Carcinoma: this compound exhibits cytotoxic effects on breast cancer cell lines. For MCF-7 cells, IC50 values have been reported around 0.13-0.15% (in mixture studies) and 0.6 μg/mL walshmedicalmedia.comiiarjournals.org. MDA-MB-231 cells showed greater sensitivity, with IC50 values around 0.013-0.13% (in mixture studies) and 0.15 μg/mL walshmedicalmedia.comiiarjournals.org.
Bladder Carcinoma: In human bladder cancer cell lines, this compound demonstrated dose-dependent cytotoxicity. The IC50 for RT112 cells was 8.55 µg/mL, and for J82 cells, it was 3.61 µg/mL nih.govresearchgate.net.
Lung Adenocarcinoma: this compound has been evaluated against lung cancer cell lines. For A549 cells, ED50 values were reported around 125 μM acs.orggoogle.com, with some studies indicating higher resistance (IC50 = 17.86 μM) nih.gov. SF767 cells showed an ED50 of 150 μM google.com, and CCD13Lu cells were more sensitive with an ED50 of 40 μM acs.orggoogle.com.
Colon Carcinoma: this compound has shown differential activity in colon cancer cell lines, with HCT116 cells being sensitive, while the Colon C cell line exhibited resistance umass.edu.
Medulloblastoma: this compound displayed additive or synergistic effects when combined with karenitecin (B1684462) in medulloblastoma cell lines, such as DAOY (synergistic) and D283 (additive) nih.gov.
Ovarian Cancer: this compound has demonstrated cytotoxic potential against ovarian cancer cell lines, including A2780 and A2780cis, with IC50 values of 3.62 ± 1.19 µmol/L and 7.00 ± 0.82 µmol/L, respectively mdpi.com. Patient-derived ovarian cancer cells also showed increased sensitivity to this compound in 3D culture models umass.edu.
Table 1: In Vitro Cytotoxicity of this compound Against Selected Cancer Cell Lines
| Cell Line Type | Cell Line Name | IC50 Value (approx.) | Reference |
| Leukemia | Molt-4 | 0.4 μM | nih.gov |
| Lymphoma | U937 | 4.2 μM | walshmedicalmedia.com |
| Medulloblastoma | SK-N-SH | 4.3 μM | nih.gov |
| Breast Carcinoma | MCF-7 | 0.6 μg/mL | iiarjournals.org |
| Breast Carcinoma | MDA-MB-231 | 0.15 μg/mL | iiarjournals.org |
| Bladder Carcinoma | RT112 | 8.55 µg/mL | nih.govresearchgate.net |
| Bladder Carcinoma | J82 | 3.61 µg/mL | nih.govresearchgate.net |
| Lung Adenocarcinoma | A549 | 17.86 μM | nih.gov |
| Lung Adenocarcinoma | SF767 | 150 μM (ED50) | google.com |
| Lung Adenocarcinoma | CCD13Lu | 40 μM (ED50) | google.com |
| Ovarian Cancer | A2780 | 3.62 µmol/L | mdpi.com |
| Ovarian Cancer | A2780cis | 7.00 µmol/L | mdpi.com |
Note: Values are presented as reported in the literature. Units and assay conditions may vary between studies.
In Vivo Efficacy Assessment in Experimental Animal Models
This compound has been evaluated in various preclinical animal models to assess its efficacy against established tumors.
This compound has demonstrated antitumor activity in xenograft models. In studies using Ramos lymphoma xenografts, microinjections of this compound induced DNA damage and apoptotic responses, with enhanced sensitivity observed in multidrug-resistant lymphomas researchgate.netpsu.edu. In an ovarian reticular cell sarcoma model (M5), this compound showed antitumor activity comparable to cyclophosphamide, with a T/C value for median survival of 167% versus 176% for cyclophosphamide ascopubs.org. However, this compound did not exhibit activity against a cyclophosphamide-resistant subline (R16) of this tumor, indicating cross-resistance ascopubs.org. General in vivo studies have indicated that this compound exhibits cytotoxic activity comparable to or exceeding that of activated cyclophosphamide nih.govascopubs.org. In zebrafish embryo models xenografted with Jurkat leukemia cells, this compound administration improved the survival rate of the injected animals, suggesting therapeutic efficacy nih.govhaematologica.org.
Specific studies detailing this compound's efficacy in autochthonous rodent tumor models were not prominently found in the reviewed literature. Research in this area often focuses on genetically engineered mouse models that spontaneously develop tumors, which may require different evaluation metrics than transplanted models.
This compound is structurally related to cyclophosphamide and ifosfamide (B1674421), both of which are widely used oxazaphosphorine alkylating agents mdpi.comnih.govresearchgate.net. Preclinical studies have highlighted this compound's advantage as a pre-activated compound that bypasses the need for metabolic activation, unlike cyclophosphamide mdpi.comnih.govresearchgate.netnih.gov. This characteristic allows for more direct and potentially more predictable cytotoxic action. Comparative studies have shown its activity to be comparable or superior to activated cyclophosphamide nih.gov and similar to cyclophosphamide in certain preclinical models ascopubs.org. However, cross-resistance with cyclophosphamide has also been observed in resistant tumor sublines ascopubs.org.
Compound List:
this compound
Cyclophosphamide (CTX)
Ifosfamide
4-hydroxycyclophosphamide (B600793)
4-hydroperoxy-cyclophosphamide
4-thioethane sulfonic acid salt of 4-hydroxy-cyclophosphamide
Karenitecin
Stx1
Melphalan
Vincristine
Doxorubicin
Carboplatin
Cisplatin
Oxaliplatin
Etoposide
Prednisolone
Paclitaxel
Docetaxel
Methotrexate
Bleomycin
Epirubicin
Tamoxifen
Mitoxantrone
Molecular and Cellular Determinants of Mafosfamide Response
Role of Aldehyde Dehydrogenase (ALDH) Isoenzymes in Metabolite Detoxification
Mafosfamide undergoes metabolic activation, yielding aldophosphamide (B1666838), which is a key intermediate that can be further metabolized. Aldehyde dehydrogenases (ALDHs) play a critical role in the detoxification of aldophosphamide, converting it into less toxic metabolites, thereby influencing cellular sensitivity to this compound.
Contributions of ALDH1A1 and ALDH3A1 to Aldophosphamide Metabolism
Upon activation, this compound generates aldophosphamide, an aldehyde that can be detoxified by aldehyde dehydrogenase (ALDH) enzymes. wikipedia.orgacs.orgacs.orgoncotarget.com Specifically, ALDH isoenzymes ALDH1A1 and ALDH3A1 are recognized for their significant contributions to the metabolism of aldophosphamide. acs.orgacs.orgoncotarget.comnih.gov These enzymes catalyze the oxidation of aldophosphamide to carboxyphosphamide, a non-toxic metabolite. acs.orgoncotarget.comnih.gov While ALDH1A1 is known to metabolize aldophosphamide, ALDH3A1 is frequently highlighted for its role in conferring resistance, particularly in cell lines where it is highly expressed. acs.orgacs.orgoncotarget.comnih.govgoogle.com Research indicates that ALDH3A1 can be a major contributor to this compound metabolism, with some studies suggesting its contribution may be comparable to or even exceed that of ALDH1A1 in specific cellular contexts. acs.orgnih.gov
Impact of ALDH Expression on Cellular Sensitivity
The expression levels of ALDH isoenzymes, particularly ALDH1A1 and ALDH3A1, significantly impact cellular sensitivity to this compound. Elevated expression of these enzymes is strongly correlated with increased resistance. acs.orgacs.orgoncotarget.comnih.govgoogle.comcapes.gov.broncotarget.com For instance, human colon carcinoma cell lines with high ALDH3A1 expression, such as Colon C, demonstrated approximately tenfold lower sensitivity to this compound compared to cell lines with lower ALDH3A1 levels, like RCA and HCT 116b. capes.gov.br Similarly, cell lines like SF767, which express ALDH3A1, exhibit higher ED50 values for this compound than primary cells lacking significant ALDH3A1 expression. acs.orgnih.gov
Conversely, the inhibition of ALDH activity, especially ALDH3A1, has been shown to restore or enhance cellular sensitivity to this compound. acs.orgacs.orgoncotarget.comnih.gov Studies utilizing selective ALDH3A1 inhibitors have demonstrated a marked reduction in the ED50 values of this compound in cancer cells expressing this isoenzyme. acs.orgnih.govgoogle.com For example, in SF767 glioblastoma cells, which primarily express ALDH3A1, treatment with ALDH3A1 inhibitors such as CB29, 18, or 19 led to a significant decrease in the ED50 for this compound. nih.gov This sensitization effect was also observed in A549 cells, which express both ALDH1A1 and ALDH3A1, indicating that targeting ALDH3A1 can be a viable strategy to overcome this compound resistance. acs.orgnih.govgoogle.com Furthermore, studies on immune cells have shown that higher ALDH activity in CD4+ T cells correlates with increased resistance to this compound. nih.gov
Table 1: Effect of ALDH3A1 Inhibition on this compound Sensitivity
| Cell Line | This compound ED50 (μM) | Inhibitor (Concentration) | This compound + Inhibitor ED50 (μM) | Fold Decrease in ED50 | Reference |
| SF767 | 146 ± 2 | CB29 (Not specified) | 92 ± 4 | 1.6 | nih.gov |
| SF767 | 146 ± 2 | Compound 18 (Not specified) | 108 ± 6 | 1.4 | nih.gov |
| SF767 | 146 ± 2 | Compound 19 (Not specified) | 94 ± 5 | 1.6 | nih.gov |
| A549 | 125 | CB7 (10 μM) | 96 ± 6 | ~1.3 | acs.org |
| A549 | 125 | A64 (10 μM) | 75 ± 5 | ~1.7 | acs.org |
| A549 | 125 | A70 (10 μM) | 74 ± 4 | ~1.7 | acs.org |
Intracellular Signaling Pathway Modulation
Cellular responses to chemotherapeutic agents are often mediated by complex intracellular signaling networks. Aberrations in these pathways can influence drug efficacy and contribute to resistance.
Sphingolipid Pathway Dynamics as a Biosensor of Chemosensitivity
The sphingolipid (SL) metabolic pathway plays a role in integrating cellular stress signals and is involved in cell survival. una.ac.crredalyc.orgresearchgate.net Research suggests that perturbations within the SL pathway caused by chemotherapeutic drugs can serve as a biosensor for chemosensitivity. una.ac.crredalyc.orgresearchgate.net Studies employing fluorescent sphingolipid analogues have investigated how drugs like this compound interact with this pathway in various cancer cell lines. una.ac.crredalyc.orgresearchgate.netresearchgate.net For instance, in MCF-7 breast cancer cells, this compound was identified as a drug to which these cells exhibited resistance, indicating that SL pathway dynamics might reflect such resistance profiles. researchgate.net The ability of the SL pathway to sense the effects of different chemotherapeutic agents suggests its potential utility in identifying treatment strategies that can overcome drug resistance. una.ac.crredalyc.orgresearchgate.net
Interplay with PI3K/Akt and MAPK Signaling Cascades
The PI3K/Akt and MAPK signaling cascades are critical pathways involved in cell growth, proliferation, survival, and response to cellular stress. ebi.ac.uknih.govresearchgate.netnih.gov Dysregulation of these pathways, often due to genetic mutations, is frequently observed in cancer and is linked to the development of therapeutic resistance. ebi.ac.uknih.govresearchgate.netnih.govresearchgate.net While direct mechanistic links between this compound and the specific modulation of PI3K/Akt or MAPK pathways are not extensively detailed in the current literature, these pathways are broadly implicated in cellular defense mechanisms and drug resistance. researchgate.netresearchgate.net For example, resistance to DNA-targeting drugs, which includes alkylating agents like this compound, can be associated with altered gene expression patterns related to stress response and signal transduction. aacrjournals.org The PI3K/AKT/mTOR pathway, in particular, has been implicated in chemotherapy resistance, and combining inhibitors of this pathway with standard chemotherapy agents has shown promise in attenuating such resistance. researchgate.net
Rational Design and Optimization of Mafosfamide Analogues
Principles of Oxazaphosphorine Prodrug Design and Bioactivation Considerations
Oxazaphosphorines, including cyclophosphamide (B585) (CPA) and ifosfamide (B1674421) (IFO), are a class of alkylating agents widely used for their anticancer and immunomodulating properties. researchgate.netnih.gov A fundamental principle of their design is that they are prodrugs, meaning they are administered in an inactive form and require metabolic activation to exert their therapeutic effects. nih.govresearchgate.net This bioactivation is a critical consideration in the design of new analogues like mafosfamide.
The activation of traditional oxazaphosphorines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov This process involves the hydroxylation of the carbon atom at the 4-position of the oxazaphosphorine ring, leading to the formation of a 4-hydroxy derivative. researchgate.net This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). researchgate.net These active metabolites are then transported to cancer cells where they break down further, releasing the ultimate cytotoxic species, a highly reactive nitrogen mustard, which crosslinks DNA and triggers cell death. researchgate.netnih.gov
However, this reliance on hepatic CYP activation presents several challenges, including significant pharmacokinetic variability among patients and the potential for drug resistance. researchgate.net To address these limitations, new oxazaphosphorine derivatives have been designed to bypass the need for initial enzymatic activation. researchgate.net this compound, a 4-thioethane sulfonic acid salt of 4-hydroxy-CPA, exemplifies this strategy. nih.govresearchgate.net It is chemically stable but readily hydrolyzes to 4-hydroxy-CPA, the key active intermediate, without the need for P450 metabolism. nih.govresearchgate.net This pre-activated nature allows for more direct and predictable delivery of the cytotoxic payload to tumor cells. researchgate.net
Another key principle in the design of oxazaphosphorine prodrugs is enhancing selectivity towards cancer cells to minimize toxicity to healthy tissues. researchgate.net One approach involves exploiting the altered metabolism of cancer cells. For instance, glufosfamide, an ifosfamide derivative, links the alkylating mustard to a glucose molecule. researchgate.netnih.gov The rationale is that cancer cells often exhibit higher rates of glucose uptake than normal cells, leading to a targeted accumulation of the drug. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The systematic investigation of how chemical structure influences biological activity, known as structure-activity relationship (SAR) studies, is paramount in optimizing this compound analogues. These studies aim to identify the key molecular features responsible for anticancer efficacy and to guide the design of new derivatives with improved properties.
Identification of Essential Pharmacophores for Antineoplastic Activity
A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for a molecule's biological activity. For this compound and its analogues, several key pharmacophoric elements are crucial for their antineoplastic effects:
The Oxazaphosphorine Ring: This six-membered heterocyclic ring containing oxygen, nitrogen, and phosphorus is the core scaffold of these compounds. researchgate.net Its integrity and specific substitution patterns are vital for proper bioactivation and stability.
The Bis(2-chloroethyl)amino Group: This is the classic nitrogen mustard moiety responsible for the alkylating and cytotoxic activity. The two chloroethyl arms are essential for forming inter- and intra-strand DNA crosslinks, which are difficult for cancer cells to repair and ultimately lead to apoptosis. researchgate.net
The 4-Hydroxy Group (or a precursor): As the site of initial activation in traditional oxazaphosphorines, the presence of a hydroxyl group at the 4-position, or a group that can be readily converted to it (like the 4-thioethane sulfonic acid in this compound), is critical for the subsequent release of the alkylating agent. researchgate.net
SAR studies have shown that modifications to these core structures can significantly impact activity. For instance, the replacement of a chlorine atom with a mesyl group in certain analogues has been explored to potentially enhance efficacy. researchgate.net
Design Strategies for Modulating Potency, Selectivity, and Activation Profile
Building on the understanding of essential pharmacophores, medicinal chemists employ various strategies to fine-tune the properties of this compound analogues.
To enhance potency , researchers have focused on modifications that increase the efficiency of DNA alkylation. This can involve altering the electronics of the mustard group to make it more reactive or designing molecules that are more readily taken up by cancer cells.
Improving selectivity is a major goal to reduce side effects. As mentioned with glufosfamide, one strategy is to conjugate the oxazaphosphorine to a molecule that is preferentially transported into cancer cells. researchgate.netnih.gov Another approach involves designing inhibitors of enzymes that detoxify the active metabolites of oxazaphosphorines. For example, inhibiting aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme that can detoxify aldophosphamide, has been shown to increase the sensitivity of cancer cells to this compound. iu.eduacs.orgacs.org SAR studies on benzimidazole-based inhibitors of ALDH3A1 have identified key structural features, such as a central sulfonyl group and specific substitutions on the benzimidazole (B57391) and benzene (B151609) rings, that are essential for potent and selective inhibition. iu.edu
Modulating the activation profile is another key design strategy. The development of this compound itself is a prime example, creating a pre-activated compound that circumvents the need for metabolic activation by CYP enzymes. researchgate.net This leads to a more predictable and controlled release of the active drug. Further modifications to the 4-position substituent could potentially fine-tune the rate of hydrolysis and release of the active 4-hydroxy intermediate, allowing for tailored drug delivery profiles.
Synthetic Methodologies for Novel Oxazaphosphorine Analogues
The creation of novel oxazaphosphorine analogues relies on a range of synthetic organic chemistry techniques. The synthesis of the core oxazaphosphorine ring system is a key step. One common approach involves the reaction of a suitable amino alcohol with a phosphorus oxychloride derivative.
For instance, the synthesis of P-stereogenic oxazaphosphorine ligands has been achieved by reacting dichlorophenylphosphine (B166023) with a spiro-1,3-amino alcohol in the presence of a borane (B79455) source and a base like triethylamine. beilstein-journals.org This method allows for the introduction of chirality at the phosphorus center, which can be a valuable strategy for developing more selective drugs.
Solid-phase synthesis methodologies have also been adapted for creating libraries of related compounds for SAR studies. The oxathiaphospholane (B1262164) (OTP) method, for example, has been used for the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides and could potentially be adapted for the synthesis of oxazaphosphorine analogues. rsc.orgrsc.org This method involves the use of P-diastereomerically pure monomers that react with a growing chain on a solid support. rsc.org
The synthesis of targeted prodrugs, such as glucose conjugates, requires specialized glycosylation techniques to link the sugar moiety to the oxazaphosphorine core. researchgate.net The development of efficient and stereoselective methods for these transformations is an active area of research.
Mechanisms of Drug Resistance and Strategies for Sensitization
Characterization of Acquired and Intrinsic Resistance Phenotypes to Mafosfamide
Intrinsic and acquired resistance phenotypes to this compound are characterized by a decreased sensitivity of cancer cells to the drug's cytotoxic effects. This is often quantified by an increase in the half-maximal inhibitory concentration (IC50) or effective dose (ED50) values.
Intrinsic Resistance: Some tumor cells possess inherent mechanisms that protect them from this compound from the outset. A clear example of this is seen in certain human colon carcinoma cell lines. The colon C cell line exhibits approximately 10-fold greater intrinsic resistance to this compound compared to other colon cancer cell lines like RCA and HCT 116b. nih.govcapes.gov.br This inherent resistance is directly linked to significantly higher baseline levels of specific detoxifying enzymes. nih.govcapes.gov.br These cells are naturally less susceptible to the drug's effects without any prior exposure.
Acquired Resistance: Cancer cells that are initially sensitive to this compound can develop resistance over time through continuous or repeated exposure. This acquired phenotype was demonstrated in a murine lymphoma cell line, where resistance was generated by gradually exposing the cells to increasing concentrations of this compound (from 100 nM to 4000 nM) over several weeks. researchgate.net The resulting resistant sub-clones showed a significantly higher percentage of viability after a 24-hour exposure to this compound compared to the original, sensitive parental cell line. researchgate.net This process of selection allows cells with advantageous genetic or epigenetic alterations that confer survival to proliferate, leading to a clinically resistant tumor population. researchgate.net
Molecular Mechanisms Driving this compound Resistance
The development of resistance to this compound is driven by specific molecular changes within the cancer cell. These alterations can affect drug metabolism, DNA repair, and fundamental cellular processes like cell cycle progression and apoptosis.
A primary mechanism of resistance to this compound involves its metabolic inactivation by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. nih.gov this compound spontaneously hydrolyzes to form 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide (B1666838). acs.orgkarger.com Aldophosphamide is a critical intermediate; it can either decompose into the cytotoxic DNA alkylating agent, phosphoramide (B1221513) mustard, and acrolein, or it can be oxidized by ALDHs into the non-toxic metabolite, carboxyphosphamide. acs.orgacs.orgnih.gov
Elevated expression of ALDH isoforms, particularly ALDH1A1 and ALDH3A1, is strongly correlated with this compound resistance. acs.orgacs.org High levels of ALDH3A1 are found in various resistant tumors, including lung adenocarcinoma, glioblastoma, and breast cancer. acs.orgnih.gov
Studies have shown that a human colon C cell line with 200-fold greater ALDH activity is about 10-fold less sensitive to this compound than cell lines with low ALDH activity. nih.gov
Transfecting ALDH3A1 into MCF-7 breast cancer cells reduced their sensitivity to this compound by 16-fold. nih.gov
Inducing ALDH3A1 expression in MCF-7 cells resulted in a cell line that was over 35-fold more resistant to this compound. acs.orgnih.gov
The correlation between ALDH expression and this compound resistance is further highlighted by comparing the drug's efficacy in different cell lines.
| Cell Line | Cancer Type | ALDH3A1 Expression Level | This compound ED50 (μM) | Reference |
|---|---|---|---|---|
| CCD-13Lu | Human Lung Fibroblast (Normal) | Low/Lacking | 40 | acs.org |
| A549 | Lung Adenocarcinoma | High | 125 | acs.org |
| SF767 | Glioblastoma | High | 146 | acs.org |
As this compound's cytotoxicity stems from its ability to alkylate DNA, the cell's capacity to repair this damage is a critical determinant of survival and resistance. mdpi.commdpi.com
Enhanced DNA Repair: Tumor cells can develop resistance by upregulating their DNA repair pathways. nih.govmdpi.com A study of fibrosarcoma cells with induced resistance to multiple DNA-interactive agents, including this compound, revealed the upregulation of several genes involved in DNA replication and repair, such as PCNA and XRCC1. aacrjournals.org Conversely, cells deficient in DNA Polymerase β, a key enzyme in the base excision repair pathway, are hypersensitive to this compound, indicating that this repair mechanism is crucial for handling the DNA lesions it causes. aacrjournals.org Therefore, an enhanced ability to repair DNA adducts before they trigger cell death is a key resistance strategy. mdpi.com
Drug Transport Systems: Increased drug efflux, which actively pumps therapeutic agents out of the cell, is a well-established mechanism of multidrug resistance. mdpi.com In the context of this compound's parent compound, cyclophosphamide (B585), studies on human T-cells have shown that both drug efflux capacity and ALDH1A1 expression contribute to cell survival and resistance. ashpublications.org While less specific information exists for this compound itself, alterations in drug transport proteins that reduce intracellular accumulation of the active metabolites likely contribute to resistance phenotypes.
Resistance to this compound can also arise from alterations in the signaling networks that control cell division and programmed cell death (apoptosis).
Cell Cycle Regulation: Upon detecting DNA damage, cells can activate cell cycle checkpoints, pausing proliferation to allow time for repair. mdpi.com Dysregulation of these checkpoints can contribute to drug resistance. For instance, the PAX3:FOXO1A fusion oncogene, which is highly expressed during the G2 phase of the cell cycle, has been shown to mediate refractoriness to several chemotherapy agents, including a modest effect against this compound. plos.org Studies in bladder cancer cells demonstrate that this compound treatment can induce a cell cycle arrest in the G2/M phase. mdpi.com Cells that adapt to this arrest may gain a survival advantage.
Elevated Apoptotic Thresholds: Apoptosis is the primary mechanism by which DNA-damaging agents eliminate cancer cells. Tumor cells can acquire resistance by elevating the threshold for triggering this death program. nih.gov Overexpression of anti-apoptotic proteins, such as Bcl-2, has been shown to suppress apoptosis induced by this compound. sci-hub.se Furthermore, mutations or deletions in the TP53 gene, a critical tumor suppressor that orchestrates the apoptotic response to DNA damage, are frequently implicated in chemoresistance. mdpi.com By disabling the apoptotic machinery, cancer cells can survive otherwise lethal levels of DNA damage.
Development of Strategies to Overcome Resistance
Targeting the molecular mechanisms that drive this compound resistance offers a promising path to re-sensitizing tumors to its effects. A primary strategy involves the pharmacological inhibition of key enzymes responsible for drug inactivation.
Given the central role of ALDH enzymes in this compound detoxification, their inhibition is a key strategy to overcome resistance. By blocking this detoxification pathway, more of the aldophosphamide intermediate is available to convert into the toxic phosphoramide mustard, thus increasing the drug's efficacy. acs.orgoncotarget.com
Several small-molecule inhibitors targeting ALDHs have been developed and studied. While non-selective inhibitors like diethyldithiocarbamate (B1195824) can potentiate this compound's cytotoxicity, their lack of specificity makes it difficult to ascertain the precise contribution of each ALDH isoform. nih.govnih.gov
More recent efforts have focused on developing highly selective inhibitors for ALDH3A1.
CB7: A benzimidazole (B57391) analogue, CB7, was identified as a potent and highly selective inhibitor of ALDH3A1, with an IC50 of 0.2 μM. acs.orgnih.gov It shows no significant inhibition of other major ALDH isoforms (ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2). acs.orgnih.gov
CB29: This is another selective ALDH3A1 inhibitor with an IC50 of 16 μM. nih.govmdpi.com
Studies in ALDH3A1-expressing cancer cells have demonstrated that these selective inhibitors can effectively reverse this compound resistance. In the SF767 glioblastoma cell line, which has high ALDH3A1 expression, co-treatment with ALDH3A1 inhibitors significantly sensitized the cells to this compound, as shown by the reduction in the drug's ED50 value. acs.org
| Treatment | Description | This compound ED50 in SF767 Cells (μM) | Fold Sensitization | Reference |
|---|---|---|---|---|
| This compound alone | Baseline resistance | 146 ± 2 | - | acs.orgnih.gov |
| This compound + CB7 (10 μM) | Selective ALDH3A1 Inhibitor | 96 ± 6 | 1.5 | acs.orgnih.gov |
| This compound + A64 (10 μM) | CB7 Analogue | 75 ± 5 | 1.9 | acs.orgnih.gov |
| This compound + A70 (10 μM) | CB7 Analogue | 74 ± 4 | 2.0 | acs.orgnih.gov |
This research demonstrates that the targeted pharmacological inhibition of ALDH3A1 is a viable strategy to overcome a major mechanism of this compound resistance, potentially restoring its therapeutic efficacy in tumors that have become refractory to treatment. acs.orgnih.gov
Rational Combination Therapies to Restore or Enhance Sensitivity
The development of resistance to this compound, a pre-activated form of cyclophosphamide, presents a significant hurdle in cancer therapy. To counteract this, researchers are exploring rational combination therapies designed to either restore or enhance the sensitivity of tumor cells to this alkylating agent. These strategies often involve targeting the specific mechanisms that cancer cells use to evade the cytotoxic effects of this compound.
One prominent mechanism of resistance is the detoxification of this compound's active metabolites by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1 and ALDH3A1. acs.orgnih.gov Elevated levels of these enzymes can metabolize aldophosphamide, an intermediate of this compound, into the less toxic carboxyphosphamide. acs.org This has led to the investigation of ALDH inhibitors as a means to sensitize cancer cells to this compound.
Studies have shown that selective inhibition of ALDH3A1 can significantly increase the anti-proliferative effects of this compound in cancer cell lines that express this enzyme. acs.org For instance, in lung adenocarcinoma and glioblastoma cell lines, the use of specific ALDH3A1 inhibitors lowered the effective dose of this compound needed to inhibit cell growth. acs.orgacs.org This chemosensitization was observed in cells expressing only ALDH3A1, as well as in those expressing both ALDH1A1 and ALDH3A1. acs.org The addition of competitive substrates for ALDH3A1 has also been shown to reverse this compound resistance in colon cancer cells. acs.org
Another avenue of investigation involves combining this compound with other cytotoxic agents to achieve synergistic effects. Research has demonstrated that this compound can work in concert with topoisomerase I inhibitors, such as karenitecin (B1684462), showing additive or synergistic effects in pediatric leukemia, medulloblastoma, and neuroblastoma cell lines. nih.gov Similarly, combination trials have indicated that this compound can enhance the cytotoxic effect of fludarabine (B1672870) in B-chronic lymphocytic leukemia cells. iiarjournals.org
The natural flavonoid quercetin (B1663063) has also been identified as a potential sensitizing agent. nih.govmdpi.com In bladder cancer cell lines, combining quercetin with this compound resulted in a synergistic reduction in cell viability. nih.govmdpi.comnih.gov This effect is thought to be mediated by quercetin's ability to modulate pathways involved in apoptosis and autophagy, thereby overcoming resistance mechanisms. nih.govnih.gov Interestingly, the sequence of administration appears to be crucial, with pretreatment with this compound followed by quercetin showing a synergistic effect, suggesting that quercetin may help overcome resistance to apoptosis induced by this compound. mdpi.comnih.gov
Furthermore, combination therapies are not limited to other small molecule drugs. Immunotherapeutic strategies have been evaluated alongside this compound to enhance therapeutic efficacy. For example, it has been explored in combination with treatments that induce immunogenic cell death in metastatic breast cancer.
The table below summarizes key findings from studies on combination therapies with this compound.
| Combination Agent | Cancer Type | Key Findings | Reference |
| ALDH3A1 Inhibitors (e.g., CB7) | Lung Adenocarcinoma, Glioblastoma | Increased sensitivity to this compound by inhibiting its detoxification. | acs.orgacs.org |
| Karenitecin | Pediatric Leukemia, Medulloblastoma, Neuroblastoma | Synergistic or additive cytotoxic effects. | nih.gov |
| Fludarabine | B-chronic Lymphocytic Leukemia | Increased cytotoxic effect of fludarabine. | iiarjournals.org |
| Quercetin | Bladder Cancer | Synergistic reduction in cell viability; overcomes resistance to apoptosis. | nih.govmdpi.comnih.gov |
| TRAIL and Taurolidine | Fibrosarcoma | Slight but significant synergistic effects in reducing cell viability. | iiarjournals.org |
These rational combination therapies hold promise for improving the clinical utility of this compound by overcoming resistance and enhancing its anticancer activity.
Investigation of Protective Autophagy and Its Role in Resistance
Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. While it can have a dual role in cancer, either promoting cell death or survival, a growing body of evidence suggests that protective autophagy can be a significant mechanism of resistance to chemotherapeutic agents, including this compound. nih.gov
When cancer cells are subjected to the stress of chemotherapy, they can activate autophagy as a survival mechanism to remove damaged organelles and proteins, thereby maintaining cellular homeostasis and resisting the drug's cytotoxic effects. nih.gov This pro-survival form of autophagy can lead to the development of drug resistance. nih.gov
In the context of this compound treatment, research has specifically pointed to the induction of protective autophagy in certain cancer cell types. A study on bladder cancer cell lines, RT112 and J82, revealed different cellular responses to this compound and the natural flavonoid quercetin. nih.govmdpi.comnih.gov In RT112 cells, quercetin was found to trigger a protective form of autophagy, as evidenced by the formation of autophagosomes and the lipidation of LC3, a key autophagy marker. nih.govmdpi.comnih.gov
The protective nature of this autophagic response was further investigated. The expectation was that if the autophagy was indeed "protective," inhibiting it would lead to increased cytotoxicity when combined with the treatment. nih.gov This highlights a potential therapeutic strategy: combining this compound with autophagy inhibitors to enhance its efficacy. The use of autophagy inhibitors like chloroquine (B1663885) (CQ) has been approved for clinical use and represents a viable option to counteract this resistance mechanism. nih.gov By blocking the protective autophagic flux, the cytotoxicity of anti-tumor compounds can be enhanced. nih.gov
The interplay between this compound, quercetin, and autophagy in bladder cancer cells suggests a complex regulatory network. While the combination of this compound and quercetin was synergistic in reducing cell viability in both RT112 and J82 cell lines, the underlying biological responses differed. In RT112 cells, the combined treatment was able to overcome the protective autophagy initiated by quercetin. nih.gov This suggests that this compound, in this context, may either directly inhibit the protective autophagic process or push the cells towards an alternative cell death pathway.
Advanced Research Modalities and Future Directions
Development of Targeted Delivery Systems for Enhanced Therapeutic Index
To improve the therapeutic index of chemotherapeutic agents like mafosfamide, targeted delivery systems are being explored. nih.gov The goal is to increase the drug concentration at the tumor site while minimizing systemic exposure and associated toxicities. Nanoparticle-based drug delivery systems, including liposomes, are at the forefront of this research. researchgate.netresearchgate.net
Liposomes, which are spherical vesicles composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs. nih.govmdpi.com This encapsulation can alter the biodistribution of the drug, leading to a more favorable therapeutic index. nih.gov For instance, PEGylated (polyethylene glycol-coated) liposomes have been shown to have prolonged circulation times, allowing for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.net While specific research on liposomal formulations of this compound is not extensively documented, the principles of this technology hold significant promise for its future development. nih.govmdpi.com
Nanoparticles designed for lymphatic system targeting are also a promising avenue, particularly for cancers that metastasize via the lymph nodes. nih.gov The size of these nanoparticles, typically between 10 and 100 nm, allows them to drain into the lymphatic system, potentially delivering this compound directly to metastatic sites. nih.gov
Table 1: Characteristics of Nanoparticle-Based Drug Delivery Systems
| Delivery System | Composition | Potential Advantages for this compound Delivery |
|---|---|---|
| Liposomes | Lipid bilayers | Biocompatibility, ability to encapsulate hydrophilic and hydrophobic compounds, potential for prolonged circulation and targeted delivery. nih.govmdpi.com |
| Polymeric Nanoparticles | Biodegradable polymers | Controlled drug release, protection of the drug from degradation, surface modification for active targeting. |
| Micelles | Amphiphilic block copolymers | Small size for improved tissue penetration, can solubilize poorly water-soluble drugs. |
High-Throughput Screening and Computational Chemistry Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.commdpi.com By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities, QSAR models can guide the design of new, more potent analogs. rutgers.edu
In the context of this compound, QSAR studies could be instrumental in designing novel oxazaphosphorine derivatives with improved efficacy or reduced toxicity. researchgate.net The process involves generating a dataset of this compound analogs with their corresponding biological activities, calculating various molecular descriptors, and then using statistical methods to build and validate a predictive model. mdpi.comnih.gov While specific 3D-QSAR studies on thieno-pyrimidine derivatives have been conducted to identify inhibitors for triple-negative breast cancer, similar dedicated studies on this compound are a clear future direction. mdpi.com
Systems Biology and Network Pharmacology Approaches to this compound Action
Systems biology and network pharmacology offer a holistic approach to understanding the mechanism of action of drugs like this compound. consensus.appbohrium.com Instead of focusing on a single molecular target, these approaches consider the complex network of interactions between the drug, its metabolites, and various biological pathways within the cell. researchgate.net
A computational study using Density Functional Theory (DFT) has provided insights into the metabolic activation of cyclophosphamide (B585) and its mechanism of DNA alkylation. bohrium.comresearchgate.net Such computational analyses are invaluable for understanding the intricate details of how oxazaphosphorines exert their cytotoxic effects. consensus.app By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify the key pathways affected by this compound and predict potential synergistic drug combinations. This approach can help in designing more effective and personalized treatment strategies.
Immunomodulatory Properties of Low-Dose Oxazaphosphorines in Experimental Models
Low-dose cyclophosphamide has well-documented immunomodulatory effects that can enhance anti-tumor immunity. mdpi.comnih.gov These effects are largely attributed to the selective depletion of regulatory T cells (Tregs), which are immunosuppressive, thereby promoting the activity of effector T cells. nih.govresearchgate.net Studies have shown that low-dose cyclophosphamide can also trigger immunogenic cell death (ICD), leading to enhanced antigen presentation by dendritic cells and the priming of robust T-cell responses. mdpi.comresearchgate.net
This compound, as a pre-activated analog of cyclophosphamide, is also being investigated for its immunomodulatory properties. nih.gov In animal tumor models, low doses of this compound have been shown to enhance host anti-tumor immunity, leading to tumor rejection. nih.gov This immunostimulatory effect is being explored in combination with various immunotherapies, such as cancer vaccines and immune checkpoint inhibitors, to improve their efficacy. mdpi.comnih.gov
Table 2: Immunomodulatory Effects of Low-Dose Oxazaphosphorines
| Effect | Mechanism | Reference |
|---|---|---|
| Depletion of Regulatory T cells (Tregs) | Selective apoptosis of Tregs, reducing immunosuppression in the tumor microenvironment. | nih.govresearchgate.net |
| Induction of Immunogenic Cell Death (ICD) | Release of damage-associated molecular patterns (DAMPs) that activate dendritic cells. | mdpi.comresearchgate.net |
| Enhanced T-cell Function | Increased proliferation and activity of tumor-specific effector T cells. | nih.gov |
| Th1 Immune Response Polarization | Skewing of the immune response towards a more effective anti-tumor phenotype. | nih.gov |
Utilization of Complex In Vitro Models (e.g., 3D Cell Culture, Organoids) for Comprehensive Evaluation
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of in vivo tumors. thermofisher.com Three-dimensional (3D) cell culture models, such as tumor spheroids and organoids, offer a more physiologically relevant platform for evaluating the efficacy of anticancer drugs. nih.govnih.govcancer.gov
Tumor spheroids are 3D aggregates of cancer cells that can mimic the gradients of nutrients, oxygen, and drug penetration found in solid tumors. nih.govnih.gov These models are increasingly being used for high-throughput drug screening to identify compounds that are effective in a more realistic tumor context. cancer.gov While the specific use of this compound in spheroid models is not widely reported, these systems provide an ideal platform for future preclinical evaluations. thermofisher.com
Patient-derived organoids (PDOs) are 3D cultures derived from a patient's own tumor tissue that can recapitulate the genetic and phenotypic characteristics of the original tumor. springernature.comnih.govnih.gov This technology holds immense promise for personalized medicine, as it allows for the testing of various chemotherapeutic agents, potentially including this compound, on a patient's specific cancer to predict their response to treatment. researcher.lifejohnshopkins.edu The development of organoid-based drug testing models is an active area of research that could significantly impact the clinical application of this compound in the future. nih.gov
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
